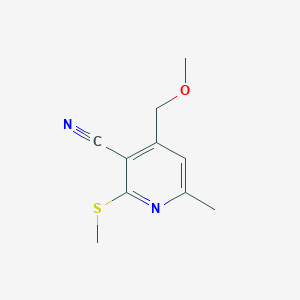
4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages. The specific structure of this compound includes a chromene core with a nitro group at the 6th position, a methoxyphenyl group at the 4th position, and a carboxylate group at the 3rd position.
Méthodes De Préparation
The synthesis of 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromene core, which can be derived from salicylaldehyde and ethyl acetoacetate.
Nitration: The chromene core undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Methoxylation: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using anisole and an appropriate acyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and green chemistry techniques to minimize environmental impact.
Analyse Des Réactions Chimiques
4-Methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of amino derivatives.
Major products formed from these reactions include quinones, amino derivatives, and substituted coumarins.
Applications De Recherche Scientifique
4-Methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammation and cancer pathways, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) pathway.
Pathways: It inhibits the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives:
Propriétés
IUPAC Name |
(4-methoxyphenyl) 6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-3-5-13(6-4-12)24-16(19)14-9-10-8-11(18(21)22)2-7-15(10)25-17(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMKACRNCNUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)
![3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B5508384.png)
![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![2-(2-MORPHOLINO-2-OXOETHYL)-1LAMBDA~6~-NAPHTHO[1,8-CD]ISOTHIAZOLE-1,1(2H)-DIONE](/img/structure/B5508411.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-aminopyridine-4-carboxamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

